7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine
Description
7-Chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound featuring a benzo[d]thiazole core substituted with chlorine at position 7 and methyl groups at positions 3 and 2. Thiazol-2(3H)-imines are known for their applications in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents . The chlorine substituent enhances lipophilicity and metabolic stability, while the methyl groups may modulate steric interactions in molecular recognition processes.
Properties
IUPAC Name |
7-chloro-3,4-dimethyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5-3-4-6(10)8-7(5)12(2)9(11)13-8/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBFTKBXIDLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorobenzothiazole with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine exhibit promising antitumor properties. A study synthesized a library of imine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated significant activity against tumor cells, suggesting that these compounds could serve as potential leads for anticancer drug development .
Mechanism of Action
The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis in cancer cells. The structural features of the thiazole ring are believed to play a crucial role in interacting with biological targets, potentially disrupting cell proliferation pathways .
Material Science
Dyes and Pigments
7-Chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine has been explored for its potential use as a dye or pigment due to its vibrant color properties. The compound's ability to form stable complexes with metals can be advantageous in creating colorants for various applications, including textiles and coatings .
Organic Synthesis
Building Block in Synthesis
This compound serves as an important building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. It can undergo various reactions such as nucleophilic substitutions and cyclizations, leading to the development of new materials and pharmaceuticals .
Example Reactions
- Formation of Ureas and Thioureas: The compound can react with isocyanates or isothiocyanates to yield urea and thiourea derivatives, which are valuable in medicinal chemistry for their biological activities .
- Synthesis of Heterocycles: It can also participate in cyclization reactions to form thiazolidinones and other heterocycles, which have shown various biological activities including antimicrobial and anti-inflammatory effects .
Case Studies
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- Substituent Effects: The target compound’s 7-chloro and 3,4-dimethyl groups contrast with derivatives bearing bromine (3f), fluorine (3g), or extended aromatic systems (e.g., naphthalene in adamantane derivatives) .
- Synthetic Efficiency : One-pot methods (e.g., ) avoid chromatography, improving scalability compared to stepwise routes (e.g., acid-catalyzed cyclization in ).
Physicochemical Properties
*LogP values estimated using substituent contribution methods.
Key Observations :
- The tetrahydrobenzo analog (7d) has a significantly higher melting point, likely due to reduced conformational flexibility from the saturated ring .
Crystallographic and Spectroscopic Data
- Crystal Packing : Adamantane derivatives form dense lattices due to van der Waals interactions, while halogenated analogs (e.g., 3f) exhibit C–H···X (X = Br, F) hydrogen bonds, influencing solubility .
- Spectroscopic Trends : The ¹H NMR of 7-chloro-3,4-dimethylbenzo[d]thiazole would show distinct deshielding for the methyl groups (δ ~2.1–2.5 ppm) and aromatic protons near chlorine (δ ~7.2–7.5 ppm), aligning with data for 3f (δ 7.03–7.67 ppm) .
Biological Activity
7-Chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine, identified by its CAS number 782391-47-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine
- Molecular Formula : C9H9ClN2S
- Molecular Weight : 212.7 g/mol
- Purity : 95% .
Research indicates that compounds similar to 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine exhibit a variety of biological activities including:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Antitumor Properties : Induces apoptosis in cancer cell lines through modulation of signaling pathways.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic processes.
Antimicrobial Activity
In vitro studies have shown that 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine possesses significant antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The antitumor effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown to inhibit the growth of breast cancer cells (MCF-7) and leukemia cells (HL-60). The compound induces apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HL-60 (leukemia) | 10 |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives including 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Investigation of Antitumor Properties
Another study focused on the antitumor properties of the compound in vivo using mouse models. The treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
